BenchChemオンラインストアへようこそ!

1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine

Neuroscience Nicotinic Receptor Pharmacology Addiction Biology

1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine (CAS 939759-86-1) is a synthetic organic compound classified as a 3-aminopyrrolidine derivative bearing a 3-chlorobenzyl substitution at the pyrrolidine nitrogen. It possesses a molecular formula of C11H15ClN2 and a molecular weight of 210.71 g/mol.

Molecular Formula C11H15ClN2
Molecular Weight 210.71
CAS No. 939759-86-1
Cat. No. B2604005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine
CAS939759-86-1
Molecular FormulaC11H15ClN2
Molecular Weight210.71
Structural Identifiers
SMILESC1CN(CC1N)CC2=CC(=CC=C2)Cl
InChIInChI=1S/C11H15ClN2/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14/h1-3,6,11H,4-5,7-8,13H2
InChIKeyDAGJQTBLZQBFNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine (CAS 939759-86-1): A Multi-Target 3-Aminopyrrolidine Scaffold for Neurological and Metabolic Research


1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine (CAS 939759-86-1) is a synthetic organic compound classified as a 3-aminopyrrolidine derivative bearing a 3-chlorobenzyl substitution at the pyrrolidine nitrogen. It possesses a molecular formula of C11H15ClN2 and a molecular weight of 210.71 g/mol [1]. This compound serves as a versatile scaffold in medicinal chemistry, exhibiting potent antagonist activity at multiple receptor classes, including neuronal nicotinic acetylcholine receptors (nAChRs), the melanin-concentrating hormone receptor 2 (MCHR2), and monoamine transporters, thereby positioning it as a tool for investigating diverse therapeutic areas such as neurological disorders, metabolic regulation, and addiction biology [2].

The Functional Consequences of Chlorine Substitution: Why 1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine is Not a Generic 3-Aminopyrrolidine


Generic substitution with structurally similar 3-aminopyrrolidines or simple N-benzyl analogs is precluded by the compound's unique polypharmacology. The presence and position of the chlorine atom on the benzyl ring critically influence its target engagement profile. For instance, while simple 1-benzylpyrrolidin-3-amine (CAS 18471-40-4) has reported affinity for muscarinic acetylcholine receptors (mAChR) with an IC50 of 150 nM , the 3-chlorophenyl derivative exhibits a fundamentally different and more diverse receptor binding signature, including sub-nanomolar to low-nanomolar activity at nAChR subtypes and MCHR2, combined with micromolar modulation of monoamine transporters [1]. This shift in pharmacological space, driven by a single halogen substituent, invalidates any assumption of functional equivalence and mandates the procurement of the specific compound for target-defined experimental workflows.

Quantitative Differentiation: Evidence-Based Comparison of 1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine vs. Structurally Related Analogs


Potent Antagonism at Neuronal Nicotinic Acetylcholine Receptors (nAChR) vs. In-Class Comparison

1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine demonstrates exceptionally potent antagonist activity at the α3β4 nicotinic acetylcholine receptor (nAChR) subtype. In a functional assay using human SH-SY5Y cells measuring inhibition of carbamylcholine-induced 86Rb+ efflux, the compound exhibited an IC50 of 1.8 nM [1]. This potency is substantially greater than that observed for the parent 1-benzylpyrrolidin-3-amine scaffold at its primary target (mAChR, IC50 = 150 nM) , and represents a 5- to 8-fold improvement over its activity at other nAChR subtypes (α4β2 IC50 = 12.0 nM; α4β4 IC50 = 15.0 nM) [1].

Neuroscience Nicotinic Receptor Pharmacology Addiction Biology

Sub-Nanomolar Antagonism at Melanin-Concentrating Hormone Receptor 2 (MCHR2) vs. MCHR1 Ligands

The compound is a highly potent antagonist of the melanin-concentrating hormone receptor 2 (MCHR2), a GPCR involved in energy homeostasis. In a calcium flux assay using CHO cells expressing human MCHR2, it exhibited an IC50 of 1 nM [1]. In contrast, many 3-aminopyrrolidine derivatives developed for this target space, such as those in the MCHR1 antagonist series (e.g., CHEMBL1760248, CHEMBL3786685), display IC50 values ranging from 0.5 nM to 22 nM at MCHR1 [2], but often lack comparable activity at MCHR2. The target compound's potent and specific MCHR2 antagonism offers a unique profile for interrogating MCHR2-specific signaling pathways.

Metabolic Disease GPCR Pharmacology Obesity Research

Dual Modulation of Dopamine Transporter (DAT) and Nicotinic Receptors: A Unique Polypharmacological Signature

The compound exhibits a unique polypharmacological profile by combining potent nAChR antagonism with micromolar inhibition of the dopamine transporter (DAT). In a functional assay measuring inhibition of [3H]dopamine reuptake at human DAT expressed in HEK293 cells, the compound demonstrated an IC50 of 945 nM [1]. This contrasts with its potent nAChR activity (IC50 = 1.8 nM at α3β4) [1]. While selective DAT inhibitors (e.g., certain 3,3-disubstituted pyrrolidines) can achieve low nanomolar potency at DAT [2], they lack the compound's potent nAChR antagonism. Conversely, potent nAChR ligands often lack meaningful DAT activity. The combination of sub-nanomolar nAChR antagonism and micromolar DAT inhibition in a single molecular entity represents a distinct pharmacological fingerprint.

Addiction Neuroscience Polypharmacology Monoamine Transporters

In Vivo Functional Activity: Dose-Dependent Behavioral Effects in Nicotine Response Models

Beyond in vitro potency, the compound demonstrates in vivo functional activity in rodent models of nicotine response. In ICR mice, subcutaneous administration of the compound inhibited nicotine-induced antinociception in the tail-flick assay with an effective dose of 1.2 mg/kg, and nicotine-induced hypothermia with an ED50 of 9.2 mg/kg [1]. This in vivo efficacy, particularly in a well-established behavioral model of nicotine pharmacology, provides a level of validation not available for many simple 3-aminopyrrolidine building blocks. It directly supports the compound's potential utility in preclinical studies of nicotine dependence and smoking cessation.

Behavioral Pharmacology In Vivo Efficacy Smoking Cessation

High-Value Application Scenarios for 1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine Based on Empirical Evidence


Investigating α3β4 nAChR Subtype Function in Addiction and Pain Pathways

Utilize the compound's potent and relatively selective α3β4 nAChR antagonism (IC50 = 1.8 nM) as a chemical tool to dissect the specific contribution of this receptor subtype in nicotine dependence, reward pathways, and pain modulation. Its in vivo efficacy in nicotine-induced antinociception models (ED50 = 1.2 mg/kg) [1] directly supports this application, providing a validated starting point for preclinical studies.

Elucidating MCHR2-Specific Signaling in Energy Homeostasis and Metabolic Disease

Employ the compound's sub-nanomolar MCHR2 antagonist activity (IC50 = 1 nM) [1] as a rare and potent probe for MCHR2. This is particularly valuable for differentiating MCHR2-mediated effects from those of the more widely studied MCHR1, enabling novel target validation studies in obesity, metabolic syndrome, and related affective disorders.

Studying the Interplay Between Cholinergic and Dopaminergic Systems in Neuropharmacology

Leverage the compound's unique polypharmacology—combining potent nAChR antagonism (α3β4 IC50 = 1.8 nM) with moderate DAT inhibition (IC50 = 945 nM) [1]—to explore the functional interactions between these two neurotransmitter systems. This profile is particularly relevant for research into complex neuropsychiatric conditions and addiction where both systems are implicated, offering a tool that cannot be replicated by selective, single-target agents.

Pharmacological Validation in Preclinical Models of Nicotine Dependence

Use the compound as a tool for target validation and proof-of-concept studies in established rodent models of nicotine pharmacology. The available in vivo data, including effective doses for blocking nicotine-induced antinociception (1.2 mg/kg, sc) and hypothermia (9.2 mg/kg, sc) [1], provide a robust foundation for designing and interpreting behavioral studies related to smoking cessation and nicotine withdrawal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.